
4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid and its derivatives has been reported in the literature, demonstrating the compound's relevance in the development of potential therapeutic agents and chemical studies. For example, Balazs et al. (1970) reported the synthesis of related compounds through procedures that ensure specific functionalities are retained, indicating a foundational approach to synthesizing this compound (Balazs, Anderson, Iwamoto, & Lim, 1970). Ismail et al. (2013) designed, synthesized, and biologically evaluated certain derivatives as anti-HCV agents, highlighting the compound's utility in medicinal chemistry (Ismail, Abouzid, Mohamed, & Dokla, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including crystallography. For instance, Ajibade and Andrew (2021) reported on the molecular structures of derivatives synthesized via the Schiff bases reduction route, providing insights into their geometric configurations (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives have been extensively studied. For example, Kumar et al. (2012) explored chemoselective amide formation, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Kumar, Sharma, Garcia, Kamel, McCarthy, Muth, & Phanstiel, 2012).
Physical Properties Analysis
The physical properties of compounds related to this compound are critical for their application in various fields. For example, studies on crystal structures and solid-state properties provide valuable information on the compound's stability and behavior under different conditions. Owczarzak et al. (2013) discussed the crystal structures of derivatives, shedding light on their hydrogen bonding potential and crystal packing (Owczarzak, Samshuddin, Narayana, Yathirajan, & Kubicki, 2013).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interaction with other molecules, are essential for its utilization in chemical synthesis and pharmaceutical development. Troegel et al. (2009) synthesized potential building blocks for silicon-containing drugs, highlighting the compound's role in developing novel therapeutic agents (Troegel, Möller, Burschka, & Tacke, 2009).
Aplicaciones Científicas De Investigación
Antiviral Applications
4-(4-[N-1-carboxy-3-(3,5-dibromo-4-hydroxyphenyl)-3-oxo-propylamino]phenyl)-4-oxo-butyric acid and related compounds have shown potential as antiviral agents, particularly against Hepatitis C Virus (HCV) genotypes 1b and 4a. These compounds were synthesized and evaluated for their inhibitory activity against HCV cell cultures, showing significant inhibitory activity with low effective concentration doses (Ismail, Abouzid, Mohamed, & Dokla, 2013).
Biochemical Research
A study on the autoxidation of pyruvic acid analogues of a thyroid hormone, including 4-hydroxy-3,5-diiodophenylpyruvic acid, revealed chemiluminescence in aerated solutions, indicating potential biochemical applications (Cilento, Nakano, Fukuyama, Suwa, & Kamiya, 1974).
Cancer Treatment
Certain 4-oxo-butenoic acid derivatives, including 4-(4-Methoxy-phenyl)-2,4-dioxo-3-(phenyl-hydrazono)-butyric acid, have been identified as potential anti-tumor agents against human breast carcinoma (Miles, Yurjevich, Petrovna, Valentinovna, & Goun, 1958).
Pharmaceutical Intermediates
4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid and its derivatives are used in synthesizing important pharmaceutical intermediates. For example, R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate of an angiotension converting enzyme inhibitor, has been synthesized using related compounds (Li, 2003).
Antibacterial and Antifungal Applications
Proton-transfer complexes formed from 4-aminoantipyrine and related compounds, including 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium-4-hydroxyphenolate, have been investigated for their antibacterial and antifungal activities, showing strong antimicrobial activities against various bacterial and fungal strains (Adam, 2013).
Safety and Hazards
The safety data sheet for “4-Hydroxy-3,5-dimethylphenylboronic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water . If it gets into the eyes, rinse with pure water for at least 15 minutes .
Propiedades
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7-5-9(6-8(2)12(7)16)10(13)3-4-11(14)15/h5-6,16H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCAMFSPJNWASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)

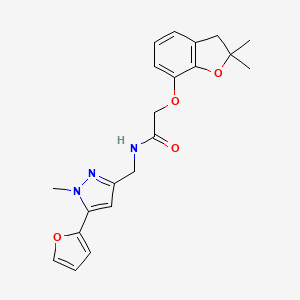
![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

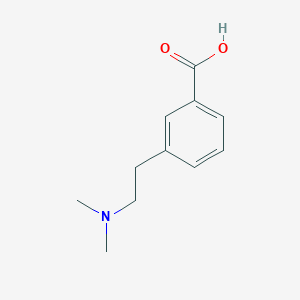
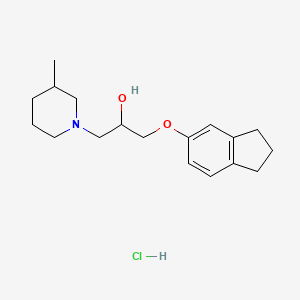
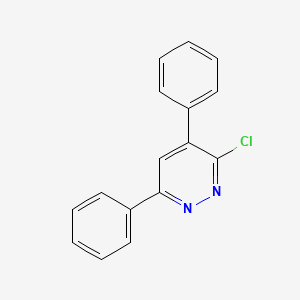
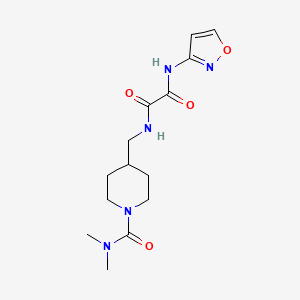
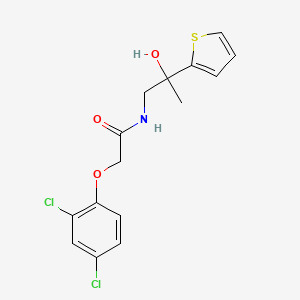
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)
